molecular formula C12H13N3 B12239762 N-benzyl-3-methylpyrazin-2-amine

N-benzyl-3-methylpyrazin-2-amine

Cat. No.: B12239762
M. Wt: 199.25 g/mol
InChI Key: DNZRUTUQNMPKOM-UHFFFAOYSA-N
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Description

N-Benzyl-3-methylpyrazin-2-amine is a pyrazine derivative featuring a benzyl group attached to the amine nitrogen at the 2-position of the pyrazine ring and a methyl substituent at the 3-position. Pyrazines are nitrogen-containing heterocycles known for their versatility in medicinal chemistry, catalysis, and materials science. For instance, pyrazine derivatives are often synthesized via alkylation or condensation reactions involving aminopyrazines and benzyl halides or aldehydes, as seen in the synthesis of imidazolopiperazine antimalarials .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-benzyl-3-methylpyrazin-2-amine

InChI

InChI=1S/C12H13N3/c1-10-12(14-8-7-13-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15)

InChI Key

DNZRUTUQNMPKOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: the principles of green chemistry, such as solvent-free ball milling and microwave-assisted synthesis, can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Benzyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-benzyl-3-methylpyrazin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound can be used to study the interactions of pyrazine derivatives with biological targets. It may also serve as a ligand in coordination chemistry .

Medicine: Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-benzyl-3-methylpyrazin-2-amine with structurally or functionally related compounds, emphasizing synthesis, structural features, and applications.

Structural and Functional Analogues

Compound Name Core Structure Key Features Synthesis Method Applications/Properties References
This compound Pyrazine - Benzylamine at C2
- Methyl at C3
Likely alkylation of 3-methylpyrazin-2-amine with benzyl halide Potential intermediate for pharmaceuticals or catalysts
n-(3-Methoxybenzyl)-3-methylpyridin-2-amine Pyridine - Methoxybenzyl group
- Methyl at C3
Not specified in evidence Pharmaceutical intermediate
1-(Benzo[d][1,3]dioxol-5-yl)-2-phenylimidazo[1,2-a]pyrazin-3-amine Imidazo[1,2-a]pyrazine - Fused imidazole-pyrazine ring
- Benzodioxole substituent
Condensation of 2-aminopyrazine with benzaldehyde and isocyanide Antimalarial agent (hit-to-lead optimization)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide - N,O-bidentate directing group
- Hydroxy-tert-butyl chain
Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol Metal-catalyzed C–H functionalization

Key Comparative Insights

Heterocycle Influence: Pyrazine vs. Pyridine: The pyrazine ring in this compound contains two nitrogen atoms, enhancing electron-deficient character compared to pyridine derivatives like n-(3-methoxybenzyl)-3-methylpyridin-2-amine. This difference may impact solubility, binding affinity in biological systems, and catalytic activity .

Substituent Effects: Benzyl vs. Directing Groups: The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlights the role of functional groups in enabling regioselective C–H activation, a property that could be engineered into pyrazine-based ligands .

Synthesis Strategies: Imidazo[1,2-a]pyrazines are synthesized via multicomponent reactions involving aldehydes, isocyanides, and aminopyrazines , whereas benzamides like ’s compound require acyl chloride or acid intermediates. This contrast underscores the need for tailored synthetic routes based on target functionality.

Applications :

  • Pharmaceuticals : The antimalarial activity of imidazolopiperazines suggests that this compound could be explored for similar therapeutic roles, leveraging the pyrazine scaffold’s ability to interact with biological targets.
  • Catalysis : The directing-group strategy in ’s benzamide implies that modifying the target compound’s amine with coordinating groups (e.g., hydroxyl or carboxyl) might enhance utility in transition-metal catalysis.

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